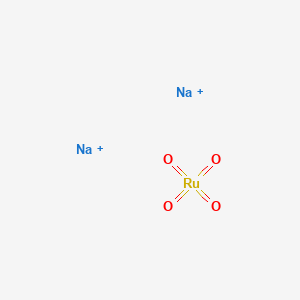
Ruthenium disodium tetraoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium disodium tetraoxide, also known as ruthenium (VIII) oxide, is a yellow volatile solid with the chemical formula RuO₄. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound is highly reactive and must be handled with care due to its toxic and explosive nature .
Méthodes De Préparation
Ruthenium disodium tetraoxide is typically prepared by oxidizing ruthenium (III) chloride with sodium periodate (NaIO₄). The reaction initially produces sodium diperiodo-dihydroxo-ruthenate (VI), which then decomposes in an acidic solution to form this compound . The overall reaction can be represented as: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]
In industrial settings, this compound is often generated in situ due to its high reactivity and is used in catalytic quantities .
Analyse Des Réactions Chimiques
Ruthenium disodium tetraoxide is a versatile oxidizing agent that can undergo various types of reactions, including:
Common reagents used in these reactions include sodium periodate and carbon tetrachloride. The major products formed depend on the specific substrates and reaction conditions but often include oxidized organic compounds such as carboxylic acids and ketones .
Applications De Recherche Scientifique
Ruthenium disodium tetraoxide has numerous applications in scientific research, including:
Organic Synthesis: It is used for the oxidation of hydrocarbons, cleavage of C–C double bonds, and oxidation of alcohols to carboxylic acids.
Biological Studies: It is employed in the study of oxidative stress and its effects on biological systems.
Industrial Applications: It is used in the isolation of ruthenium from ores and in the production of various ruthenium compounds.
Mécanisme D'action
The mechanism by which ruthenium disodium tetraoxide exerts its effects involves its strong oxidizing properties. It can oxidize a wide range of organic and inorganic compounds through various pathways, including free radical and ionic mechanisms . The specific molecular targets and pathways depend on the substrates and reaction conditions.
Comparaison Avec Des Composés Similaires
Ruthenium disodium tetraoxide is often compared to osmium tetroxide (OsO₄) due to their similar chemical properties. this compound is a stronger oxidizing agent and reacts more violently with organic solvents . Other similar compounds include perruthenate (RuO₄⁻) and ruthenium dioxide (RuO₂), which have different oxidation states and reactivities .
Propriétés
Numéro CAS |
17001-79-5 |
|---|---|
Formule moléculaire |
Na2O4Ru+2 |
Poids moléculaire |
211.04714 |
Synonymes |
ruthenium disodium tetraoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















